molecular formula C9H7ClFN3 B13072574 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13072574
M. Wt: 211.62 g/mol
InChI Key: MMASWEQTQGEGBC-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine (CID 71273687) is a chemical compound with the molecular formula C 9 H 7 ClFN 3 . It belongs to the class of fluorinated and chlorinated pyrazole derivatives, a group of heterocyclic compounds known for their significant role in medicinal chemistry and drug discovery research. The structure of this compound, featuring both a chloro and a fluoro substituent on the phenyl ring, is often explored to fine-tune the molecular properties of lead compounds, such as their bioavailability, metabolic stability, and binding affinity . As a key synthetic intermediate, this 5-amine pyrazole scaffold is valuable for constructing more complex molecules for pharmaceutical and biological research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C9H7ClFN3

Molecular Weight

211.62 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7ClFN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

MMASWEQTQGEGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. The process may include steps such as:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Therapeutic Applications

1.1. Androgen Receptor Modulation

One of the primary applications of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is in the development of tissue-selective androgen receptor modulators (SARMs). These compounds are designed to selectively modulate androgen receptors, which are critical in conditions such as prostate cancer and other androgen-dependent diseases. The compound has been shown to exhibit antagonist activity against androgen receptors, making it a candidate for treating AR-dependent cancers .

1.2. Positive Allosteric Modulation

Another notable application is its role as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGlu4). Research indicates that this compound enhances the activity of mGlu4, which is implicated in neurological conditions such as Parkinson's disease. Preclinical studies have demonstrated its efficacy in rodent models, suggesting potential therapeutic benefits in enhancing motor function and reducing symptoms associated with neurodegeneration .

Synthesis and Chemical Properties

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves several chemical transformations, often starting from simpler pyrazole derivatives. The introduction of the chloro and fluoro substituents is crucial for enhancing biological activity and selectivity towards target receptors. The compound's unique chemical structure contributes to its stability and bioactivity, making it a valuable candidate for further drug development .

Case Studies

3.1. Preclinical Studies on mGlu4 PAMs

In a study evaluating N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (a derivative of the target compound), researchers reported significant improvements in motor function in preclinical models of Parkinson's disease. The study highlighted the compound's ability to selectively enhance mGlu4 activity without affecting other glutamate receptors, indicating a potential for reduced side effects compared to non-selective agents .

3.2. Androgen Receptor Antagonism in Prostate Cancer Models

A separate study focused on the use of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine as an androgen receptor antagonist in prostate cancer cell lines. Results demonstrated that the compound effectively inhibited AR signaling pathways, leading to decreased proliferation of cancer cells. This suggests its potential utility as a therapeutic agent in managing prostate cancer .

Comparative Analysis of Related Compounds

Compound NameStructureApplication AreaKey Findings
3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amineStructureSARM, mGlu4 PAMEffective in AR antagonism; enhances mGlu4 activity
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amineStructureNeurological disordersImproves motor functions in Parkinson's models
2-chloro-4-(1H-pyrazol-5-yl)benzonitrileStructureCancer therapyIntermediates for SARMs; potential AR modulators

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting tyrosine kinases in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly affect physicochemical and biological properties:

  • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine (4d) : The 4-fluoro substituent creates a para-directing electronic effect, enhancing resonance stabilization. NMR data (δ: 5.67 ppm for CH, 7.56 ppm for aromatic protons) and IR absorption at 3344 cm⁻¹ (NH₂) reflect its electronic environment .
  • 3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) : Meta-fluorination induces steric and electronic differences, evidenced by upfield shifts in aromatic protons (δ: 6.83–7.37 ppm) and distinct ¹³C NMR signals (δ: 123.12–161.54) .
  • 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine: The combined 3-Cl and 4-F substituents introduce strong electron-withdrawing effects, likely reducing solubility compared to mono-substituted analogs. This dual substitution may enhance binding affinity in kinase inhibition due to increased polarity and steric bulk .
Table 1: Substituent Effects on Key Properties
Compound Substituents ¹H NMR (CH, ppm) IR (NH₂, cm⁻¹) Notable Biological Activity
3-(4-Fluorophenyl)-1H-pyrazol-5-amine (4d) 4-F 5.67 3344 Moderate kinase inhibition
3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) 3-F 5.71 3228 Unreported
3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine 3-Cl, 4-F N/A* N/A* Potential kinase/cancer targets
3-Phenyl-1H-pyrazol-5-amine (4h) None 5.75 3351 Baseline activity

Heterocyclic Core Modifications

Replacing the pyrazole core with other heterocycles alters properties:

  • The oxazole derivative has a molecular weight of 212.61 g/mol and distinct SMILES (Nc1onc(c1)c1ccc(c(c1)Cl)F) .
  • Pyrazolo[1,5-α]pyrimidines : Expanding the heterocyclic core to pyrazolopyrimidines, as in tuberculosis inhibitors, introduces additional hydrogen-bonding sites, enhancing target engagement .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and a fluorophenyl group, contributing to its unique biological properties. Its molecular formula is C10_{10}H8_{8}ClF1_{1}N3_{3}, with a molecular weight of approximately 225.65 g/mol. The presence of halogen substituents enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

Research indicates that 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine acts primarily as an antagonist of androgen receptors (AR), which play a critical role in the progression of prostate cancer. The compound's ability to modulate AR activity suggests potential applications in treating hormone-dependent cancers.

Interaction with Biological Targets

The compound exhibits significant affinity for several enzymes and receptors. Notably, it has been shown to:

  • Inhibit Tubulin Polymerization : This action leads to cell cycle arrest in the G2/M phase, which is particularly relevant for cancer therapy.
  • Modulate Inflammatory Pathways : It has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine:

Study Biological Activity IC50_{50} Value Notes
Study 1Antagonist of AR18 µM (LNCaP cells)Significant PSA downregulation observed .
Study 2Inhibitor of tubulinLow micromolar rangeArrests cell cycle in G2/M phase .
Study 3Anti-inflammatoryIC50_{50} ~60 µg/mLComparable to standard anti-inflammatory drugs .

Prostate Cancer Treatment

In a study focused on prostate cancer, 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine was evaluated for its antiproliferative effects against LNCaP and PC-3 cell lines. The results indicated that this compound effectively inhibited cell growth, with an IC50_{50} value of 18 µM in LNCaP cells and a notable reduction in prostate-specific antigen (PSA) levels by 46% compared to control treatments .

Anti-inflammatory Effects

Another investigation highlighted the compound's anti-inflammatory properties, where it was found to reduce inflammation markers in vitro. This study suggested that the compound could serve as an effective therapeutic agent for conditions characterized by chronic inflammation .

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